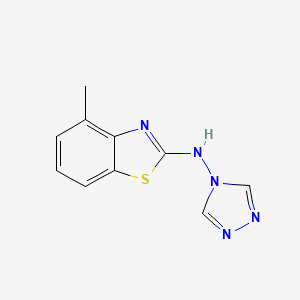
4-methyl-N-(4H-1,2,4-triazol-4-yl)-1,3-benzothiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(4H-1,2,4-triazol-4-yl)-1,3-benzothiazol-2-amine is a heterocyclic compound that features a benzothiazole ring fused with a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4H-1,2,4-triazol-4-yl)-1,3-benzothiazol-2-amine typically involves the formation of the benzothiazole ring followed by the introduction of the triazole moiety. One common method involves the cyclization of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole core. Subsequently, the triazole ring is introduced through a cyclization reaction involving hydrazine derivatives and appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-N-(4H-1,2,4-triazol-4-yl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine derivatives, aldehydes, oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .
Applications De Recherche Scientifique
4-methyl-N-(4H-1,2,4-triazol-4-yl)-1,3-benzothiazol-2-amine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-methyl-N-(4H-1,2,4-triazol-4-yl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit essential bacterial enzymes, while in anticancer applications, it may interfere with cellular signaling pathways and induce apoptosis in cancer cells . The compound’s ability to form hydrogen bonds and interact with various biological targets underlies its diverse biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Benzothiazole derivatives: Compounds with the benzothiazole core also show diverse applications in medicinal and industrial chemistry.
Uniqueness
4-methyl-N-(4H-1,2,4-triazol-4-yl)-1,3-benzothiazol-2-amine is unique due to the combination of the benzothiazole and triazole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its ability to interact with multiple targets and exhibit a broad spectrum of activities .
Propriétés
Formule moléculaire |
C10H9N5S |
|---|---|
Poids moléculaire |
231.28 g/mol |
Nom IUPAC |
4-methyl-N-(1,2,4-triazol-4-yl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C10H9N5S/c1-7-3-2-4-8-9(7)13-10(16-8)14-15-5-11-12-6-15/h2-6H,1H3,(H,13,14) |
Clé InChI |
UMUCYUOCSXOZHW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)SC(=N2)NN3C=NN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















